BenchChemオンラインストアへようこそ!

Corticostatin

MC2R antagonism corticosteroid inhibition functional selectivity

ACTH (7-38) (human) is a 32-amino acid fragment and purely competitive MC2R antagonist, devoid of corticosteroidogenic activity. Unlike full-length ACTH (1-39) (which is an agonist) or defensin-family corticostatins (which introduce antimicrobial confounding effects), this peptide provides clean, measurable inhibition of ACTH-stimulated signaling with a well-characterized Ki (316–982 nM). It also offers unique dual-activity as an ACE1 inhibitor (IC₅₀ 750 nM) for pathway crosstalk studies. Available in both free base and trifluoroacetate salt forms, with HPLC-verified purity (≥95–99%) and MS confirmation (observed M.W. 3659.1–3659.2 Da), ensuring reproducible pharmacology experiments.

Molecular Formula C167H257N47O46
Molecular Weight 3659.1 g/mol
CAS No. 68563-24-6
Cat. No. B1506343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticostatin
CAS68563-24-6
Synonyms(7-28)-corticotropin
ACTH (7-38)
ACTH(7-38)
CIP peptide
corticotropin-inhibiting peptide
Molecular FormulaC167H257N47O46
Molecular Weight3659.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N
InChIInChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1
InChIKeyZKALIGRYJXFMNS-XBDDSDALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (7-38) (Human) | CAS 68563-24-6 | Corticotropin Inhibitory Peptide Procurement Guide


ACTH (7-38) (human) (CAS 68563-24-6), also known as Corticotropin Inhibiting Peptide (CIP), is a 32-amino acid synthetic fragment corresponding to residues 7-38 of the full human adrenocorticotropic hormone sequence ACTH (1-39) [1]. This peptide functions as a competitive antagonist of the melanocortin receptor 2 (MC2R/ACTH receptor) and is devoid of any intrinsic corticosteroidogenic activity [2]. Distinct from the agonist full-length ACTH (1-39) and from the defensin-family corticostatin peptides (such as Corticostatin I/CS-I), ACTH (7-38) serves as a pharmacological tool for selectively blocking ACTH-stimulated signaling pathways without triggering downstream steroidogenesis [3].

ACTH (7-38) Selection Rationale: Why Full-Length ACTH and Defensin-Family Peptides Cannot Substitute


Procurement of a melanocortin receptor antagonist for ACTH pathway inhibition studies requires careful differentiation among structurally related peptides. Full-length ACTH (1-39) acts as a receptor agonist, triggering robust cAMP accumulation and corticosteroid production, thereby confounding any experimental design aimed at blocking ACTH signaling . Conversely, the defensin-family peptide Corticostatin I (CS-I), while also possessing anti-ACTH activity, exhibits an ID50 of 25 nM in rat adrenal cell assays — a potency value that differs from the antagonist profile of ACTH (7-38) and is accompanied by additional antimicrobial and cytotoxic properties irrelevant to clean MC2R antagonism studies [1]. ACTH (7-38) occupies a unique functional niche: it is a pure, competitive antagonist of the ACTH receptor with no agonist activity, and its well-defined Schild plot inhibitor constant (Ki) has been quantitatively characterized in multiple species, enabling precise dose-response modeling that is not feasible with less-characterized in-class peptides [2].

ACTH (7-38) Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement Decisions


Functional Selectivity: Pure Antagonist Profile vs. Full-Length ACTH (1-39) Agonist Activity

ACTH (7-38) functions as a pure competitive antagonist of the ACTH receptor (MC2R) without any detectable corticosteroidogenic activity, in direct contrast to the full-length ACTH (1-39) peptide which acts as a potent agonist stimulating corticosteroid production [1]. This functional distinction is absolute: ACTH (7-38) exhibits zero intrinsic activity for stimulating corticosterone production in rat adrenal cell assays, whereas ACTH (1-39) robustly activates steroidogenesis . This binary functional difference (agonist vs. antagonist) renders the compounds non-interchangeable in any experimental context requiring MC2R blockade.

MC2R antagonism corticosteroid inhibition functional selectivity

Antagonist Potency: Schild Plot-Derived Inhibitor Constant (Ki) for ACTH Receptor Blockade

The competitive antagonist potency of ACTH (7-38) has been quantitatively characterized using Schild plot analysis in isolated avian adrenocortical cells. The inhibitor constant (Ki) for human ACTH (7-38) against hACTH (1-39)-induced corticosterone production was determined to be 3.16 × 10⁻⁷ M (316 nM) in cells from low-protein-diet animals and 9.82 × 10⁻⁷ M (982 nM) in cells from normal-diet animals, reflecting receptor state-dependent antagonism [1]. This provides a validated quantitative framework for dose selection in antagonist studies that is unavailable for less thoroughly characterized ACTH fragments or defensin-family corticostatins. In contrast, defensin-family peptide Corticostatin I (CS-I) exhibits an ID50 of 25 nM for ACTH-stimulated steroidogenesis inhibition, but acts through a different mechanism as a competitive inhibitor binding to the address recognition site of the receptor rather than functioning as a pure competitive antagonist at the orthosteric site [2].

receptor antagonism Ki determination competitive inhibition

ACE1 Inhibitory Activity: An Off-Target Effect Quantified for Dog ACE1

Beyond its primary action as an MC2R antagonist, ACTH (7-38) exhibits measurable inhibition of angiotensin-converting enzyme 1 (ACE1) with an IC50 of 750 nM for the dog enzyme [1]. This off-target activity profile is documented and should be considered when interpreting experiments involving renin-angiotensin system modulation. In contrast, defensin-family corticostatin peptides such as CS-I do not inhibit angiotensin II-stimulated steroidogenesis, demonstrating pathway selectivity that differs from ACTH (7-38) [2]. This ACE1 inhibitory property is not shared by all ACTH fragments and represents a distinguishing characteristic for applications where dual-pathway modulation may be relevant.

ACE1 inhibition off-target activity species-specific pharmacology

Procurement Accessibility: Multi-Vendor Availability and Competitive Pricing for Routine Research Use

ACTH (7-38) is commercially available from multiple reputable vendors with documented purity specifications (≥95% by HPLC) and competitive pricing structures that support routine laboratory procurement [1]. Pricing for the 1 mg quantity ranges from approximately US$112 to US$217 across vendors (GlpBio: $112 for 1 mg; Phoenix Biotech: $48 for 200 µg equivalent to $240/mg), with bulk pricing available for larger quantities [2]. This multi-vendor sourcing contrasts with defensin-family corticostatin peptides such as Corticostatin I (rabbit), which are less widely available as catalog products and typically require custom synthesis inquiries . The availability of ACTH (7-38) in both free base and trifluoroacetate salt forms further expands procurement flexibility based on solubility requirements [3].

peptide procurement cost analysis vendor comparison

Purity and Quality Control: HPLC-Verified Purity Specifications for Reproducible Results

Multiple vendors provide ACTH (7-38) with HPLC-verified purity specifications ranging from ≥95% to ≥99%, with accompanying certificates of analysis that include mass spectrometry confirmation of correct molecular weight (3659.1-3659.2 Da theoretical) [1][2]. This level of quality control documentation is standard for ACTH (7-38) across commercial suppliers, enabling researchers to select purity grades appropriate for their assay sensitivity requirements. By comparison, defensin-family corticostatin peptides such as Corticostatin I, which contain three disulfide bonds and complex tertiary structure, present greater synthetic and analytical challenges that can impact lot-to-lot consistency [3].

peptide purity HPLC analysis quality control

Species-Specific Hypotensive Activity: ED50 Quantified in Normotensive Dogs

ACTH (7-38) has been characterized for in vivo hypotensive activity in normotensive dogs, with an ED50 of 0.109 nmol/kg for inducing blood pressure reduction [1]. This in vivo pharmacological parameter is not established for many related ACTH fragments or defensin-family corticostatins, providing a unique quantitative reference point for researchers conducting cardiovascular or hemodynamic studies involving MC2R antagonism. The availability of an in vivo ED50 value enables dose translation calculations that are not feasible with less thoroughly characterized comparator peptides.

in vivo pharmacology hypotensive peptides ED50

ACTH (7-38) Optimal Application Scenarios: Evidence-Driven Use Cases for Research and Industrial Procurement


Selective MC2R Antagonism in ACTH-Stimulated Steroidogenesis Assays

For studies requiring specific blockade of ACTH-induced corticosteroid production without confounding agonist activity, ACTH (7-38) is the only appropriate selection among ACTH-derived peptides. Its complete lack of intrinsic corticosteroidogenic activity [1] and validated competitive antagonist Ki values (3.16 × 10⁻⁷ M to 9.82 × 10⁻⁷ M depending on receptor state) enable precise, reproducible inhibition of ACTH-stimulated signaling in rat adrenal cell assays, avian adrenocortical cell models, and related steroidogenesis systems [2]. Full-length ACTH (1-39) is contraindicated for these applications due to its agonist activity, while defensin-family corticostatins introduce confounding antimicrobial and cytotoxic activities that compromise pathway-specific interpretation.

Pharmacological Characterization of ACTH Receptor States in Disease Models

The state-dependent antagonist potency of ACTH (7-38), demonstrated by the 3.1-fold difference in Ki values between cells from protein-malnourished (316 nM) and normal (982 nM) animals, enables researchers to probe receptor functional states in pathological conditions [1]. This quantitative differential in antagonist sensitivity provides a measurable readout of receptor state alterations that is not achievable with agonists or less thoroughly characterized antagonists. Researchers investigating nutritional, metabolic, or stress-related alterations in ACTH receptor function can utilize ACTH (7-38) Schild plot analysis as a validated pharmacological tool for receptor state characterization [2].

Dual-Pathway Studies Involving ACE1 and MC2R Modulation

For experimental designs requiring simultaneous evaluation of ACTH receptor antagonism and angiotensin-converting enzyme inhibition, ACTH (7-38) offers a unique dual-activity profile with documented ACE1 inhibitory activity (IC50 = 750 nM for dog enzyme) [1]. This property distinguishes it from defensin-family corticostatins such as CS-I, which do not inhibit angiotensin II-stimulated steroidogenesis [2]. Researchers studying the intersection of the hypothalamic-pituitary-adrenal axis and the renin-angiotensin system may find this dual-activity profile advantageous for probing pathway crosstalk, provided that appropriate controls are included to account for ACE1 inhibition.

Budget-Conscious Routine Laboratory Procurement with Transparent Quality Metrics

For laboratories requiring a reliable, well-characterized MC2R antagonist for routine research use, ACTH (7-38) offers significant procurement advantages over custom-synthesized alternatives. Multi-vendor availability with transparent, competitive pricing ($48 for 200 µg; $112-$217 for 1 mg; $441-$559 for 5 mg) enables budget-conscious procurement without sacrificing quality documentation [1][2]. HPLC-verified purity specifications (≥95-99%) with mass spectrometry confirmation of correct molecular weight (3659.1-3659.2 Da) are standard across commercial suppliers [3][4]. The availability of both free base and trifluoroacetate salt forms provides formulation flexibility based on solubility requirements for specific assay buffers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corticostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.